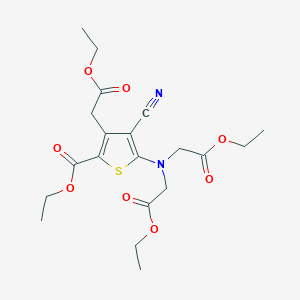
4-Methylbenzolsulfonylbromid
Übersicht
Beschreibung
4-Methylbenzenesulfonyl bromide, also known as p-toluenesulfonyl bromide, is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of toluene, where the methyl group is substituted with a sulfonyl bromide group. This compound is commonly used in organic synthesis as a reagent for introducing the sulfonyl group into molecules.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonyl bromide has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
Target of Action
The primary target of 4-Methylbenzenesulfonyl bromide is the aromatic ring, specifically the benzene ring . The compound acts as an electrophile, seeking out electron-rich areas for reaction .
Mode of Action
The compound undergoes electrophilic aromatic substitution . In the first step, the electrons in the pi bond attack the electrophile, forming a C-E bond and creating an arenium ion . In the second step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, reforming aromaticity .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound .
Result of Action
The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with the electrophile, forming a new C-E bond . This results in a change in the chemical structure of the benzene ring .
Action Environment
The action of 4-Methylbenzenesulfonyl bromide is influenced by environmental factors such as temperature, pH, and the presence of other compounds. For example, the presence of a base is necessary for the second step of the reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonyl bromide can be synthesized through the bromination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of the sulfonyl chloride group with a bromide group.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions but can include different sulfonyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but with a chloride group instead of a bromide group. It is also used in organic synthesis for introducing sulfonyl groups.
Benzenesulfonyl bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylbenzenesulfonyl fluoride: Contains a fluoride group, which can lead to different reactivity and applications.
Uniqueness
4-Methylbenzenesulfonyl bromide is unique due to its specific reactivity and the presence of the bromide group, which can influence the outcome of nucleophilic substitution reactions. Its use in modifying biomolecules and synthesizing sulfonamide-based drugs highlights its versatility and importance in various fields of research.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSFJZORNYYLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436044 | |
| Record name | tosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-69-2 | |
| Record name | 4-Methylbenzenesulfonyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
